(R)-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol

Retinoid receptor pharmacology Chiral resolution RARα agonism

(R)-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol is a chiral secondary alcohol built on a sterically hindered 5,5,8,8-tetramethyltetrahydronaphthalene scaffold (MFCD27824483). This compound is structurally related to the tetrahydronaphthalenol class of selective retinoic acid receptor alpha (RARα) agonists , and the tetrahydronaphthalene core is shared with clinically evaluated retinoids such as tamibarotene (AM80) and bexarotene.

Molecular Formula C16H24O
Molecular Weight 232.367
CAS No. 142651-53-4
Cat. No. B2509024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol
CAS142651-53-4
Molecular FormulaC16H24O
Molecular Weight232.367
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)C(CCC2(C)C)(C)C)O
InChIInChI=1S/C16H24O/c1-11(17)12-6-7-13-14(10-12)16(4,5)9-8-15(13,2)3/h6-7,10-11,17H,8-9H2,1-5H3/t11-/m1/s1
InChIKeyBLYVFGQOFUGFPX-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(R)-1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol (CAS 142651-53-4): Procurement-Grade Chiral Retinoid Intermediate


(R)-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol is a chiral secondary alcohol built on a sterically hindered 5,5,8,8-tetramethyltetrahydronaphthalene scaffold (MFCD27824483) . This compound is structurally related to the tetrahydronaphthalenol class of selective retinoic acid receptor alpha (RARα) agonists [1], and the tetrahydronaphthalene core is shared with clinically evaluated retinoids such as tamibarotene (AM80) and bexarotene . Its single chiral center at the benzylic alcohol position enables stereochemically defined downstream derivatization, distinguishing it from the racemic mixture (CAS 69251-25-8).

Why Generic Substitution Fails for (R)-1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol in Drug Discovery


The (R)-enantiomer cannot be substituted with the racemate (CAS 69251-25-8) or the (S)-enantiomer (CAS 142651-57-8) without risking divergent biological outcomes. The tetrahydronaphthalene scaffold is present in multiple retinoid therapeutics, and the stereochemistry of the benzylic alcohol is expected to influence receptor binding affinity, metabolic stability, and downstream synthetic fidelity [1]. In retinoid receptor programs, even single-point chirality differences can shift selectivity between RARα, RARβ, and RXR subtypes . Generic substitution with undefined stereochemistry undermines reproducibility in asymmetric synthesis and pharmacological profiling.

Quantitative Differentiation Evidence for (R)-1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol


Chiral Purity Defines Pharmacological Trajectory: (R)- vs. Racemate Comparison

The (R)-enantiomer (CAS 142651-53-4) provides a stereochemically pure entry point for the synthesis of tetrahydronaphthalenol-based RARα agonists, as described in the 2022 patent on selective tetrahydronaphthalenol retinoid compounds [1]. In contrast, the racemic mixture (CAS 69251-25-8) introduces enantiomeric ambiguity that can confound structure-activity relationship (SAR) studies and lead to variable receptor activation profiles. While direct head-to-head receptor binding data for the isolated enantiomers are not publicly available for this exact alcohol, the patent explicitly claims stereochemically pure tetrahydronaphthalenol derivatives as selective RARα agonists, establishing the criticality of defined chirality in this scaffold [1].

Retinoid receptor pharmacology Chiral resolution RARα agonism

Structural Precedence: The Tetrahydronaphthalene Core in Clinically Advanced Retinoids

The 5,5,8,8-tetramethyltetrahydronaphthalene core of the target compound is the pharmacophoric scaffold shared with the RXR-selective clinical candidate LGD1069 (bexarotene) and the RARα/β-selective agent tamibarotene (AM80) [1][2]. LGD1069 bears a 3-methyl substituent and a vinylbenzoic acid side chain, while tamibarotene contains a carboxamide linkage at the 2-position. The target alcohol's benzylic hydroxyl group at the 2-position serves as a versatile synthetic handle for oxidation to the ketone/acid, reductive amination, or Mitsunobu derivatization—transformations that are central to generating focused libraries of retinoid analogs [1]. Substituting this specific intermediate with a non-tetrahydronaphthalene building block would entirely diverge from this validated retinoid pharmacophore space.

Retinoid X receptor (RXR) RAR agonist Clinical candidate comparator

Physicochemical Property Comparison: Target (R)-Enantiomer vs. Racemate vs. (S)-Enantiomer

All three forms—(R)-enantiomer (142651-53-4), (S)-enantiomer (142651-57-8), and racemate (69251-25-8)—share the same molecular formula (C₁₆H₂₄O), molecular weight (232.36 g/mol), and boiling point (318.8±11.0 °C) . However, their optical rotations are distinct and serve as critical identity and purity metrics: the (R)-enantiomer is dextrorotatory, while the (S)-enantiomer is levorotatory (specific rotation values not publicly reported). The racemate exhibits zero net optical rotation. For procurement, the (R)-enantiomer is commercially available at ≥97% purity from multiple suppliers, whereas the (S)-enantiomer and racemate are also available but serve different synthetic purposes . This enantiomeric purity is essential for asymmetric synthesis applications where stereochemical fidelity must be maintained throughout multi-step sequences.

Enantiomeric differentiation Analytical chemistry Quality control

Synthetic Utility: (R)-Enantiomer as a Chiral Building Block for RARα Agonist Libraries

The 2022 patent on tetrahydronaphthalenol RARα agonists explicitly identifies chiral tetrahydronaphthalenol intermediates as precursors to selective RARα agonist compounds [1]. The (R)-enantiomer's defined stereochemistry at the benzylic position allows for stereospecific functionalization—oxidation to the corresponding ketone, conversion to amine via reductive amination, or esterification—without racemization concerns [1]. In contrast, the racemate requires additional chiral resolution steps or chiral chromatography, which increases cost and reduces overall yield. For medicinal chemistry teams synthesizing focused retinoid libraries, the (R)-enantiomer offers a direct, atom-economical route to enantiomerically pure candidates.

Asymmetric synthesis Retinoid library Chiral building block

Procurement-Driven Application Scenarios for (R)-1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol


Stereospecific Synthesis of RARα-Selective Agonist Candidates

Medicinal chemistry groups developing next-generation retinoid receptor modulators can use the (R)-enantiomer as a chirally pure building block for the synthesis of tetrahydronaphthalenol-based RARα agonists, as described in the 2022 patent [1]. The benzylic alcohol serves as a functional handle for oxidation, amination, or esterification, enabling rapid library generation without the need for chiral resolution.

Chiral Reference Standard for Enantiomeric Excess Determination

Analytical chemistry laboratories can employ the (R)-enantiomer as a reference standard for chiral HPLC or SFC method development, enabling precise determination of enantiomeric excess in asymmetric syntheses of tetrahydronaphthalene derivatives . Its commercial availability at ≥97% purity supports its use as a calibration standard .

Pharmacological Probe for Retinoid Receptor Subtype Selectivity Studies

Biochemical pharmacology groups can derivatize the (R)-enantiomer to generate stereochemically pure probe molecules for dissecting RARα vs. RARβ/γ selectivity, leveraging the established role of tetrahydronaphthalene stereochemistry in receptor activation [1]. The (R)-configuration may confer distinct binding poses compared to the (S)-enantiomer, informing rational design of subtype-selective ligands.

Quote Request

Request a Quote for (R)-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.